molecular formula C8H16O4 B089613 2-(2-Ethoxyethoxy)ethyl acetate CAS No. 112-15-2

2-(2-Ethoxyethoxy)ethyl acetate

Cat. No. B089613
CAS RN: 112-15-2
M. Wt: 176.21 g/mol
InChI Key: FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Patent
US09128375B2

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 919 parts by mass of bisphenol A epoxy resin (jER1004 (item number) available from Mitsubishi Chemical Corporation, epoxy equivalent weight: 919), 470 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 300 parts by mass of ω-carboxy-polycaprolactone (n≈2) monoacrylate (Aronix M-5300 (trade name) available from TOAGOSEI CO., LTD., the number average molecular weight: 290), and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 249 parts by mass of succinic acid anhydride and 322 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution A-1) of resin containing a carboxyl group was obtained, the resin having the number average molecular weight of about 3700.
[Compound]
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ω-carboxy-polycaprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH3:12])(=[O:3])[CH3:2].C1(C=CC(O)=CC=1)[OH:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:5]1(=[O:14])[O:4][C:1](=[O:3])[CH2:2][CH2:6]1.[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCOCCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
ω-carboxy-polycaprolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monoacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask
CUSTOM
Type
CUSTOM
Details
bubbled
ADDITION
Type
ADDITION
Details
the addition reaction

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
C(C)(=O)OCCOCCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.